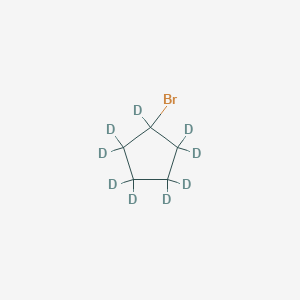

Bromocyclopentane-d9

Overview

Description

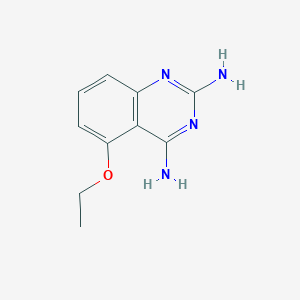

Bromocyclopentane-d9 (BCP-d9) is a saturated hydrocarbon compound with a cyclopentane ring structure and a bromine atom in the ninth position. It is an important compound in the field of synthetic organic chemistry and is widely used in the synthesis of novel compounds. BCP-d9 has a number of unique features, including its ability to act as a bridge between different functional groups, its low reactivity, and its low toxicity. BCP-d9 is also used in various scientific research applications, such as in the synthesis of compounds with specific biological activities.

Scientific Research Applications

Cancer and Immune Response Treatments : I-BRD9, a selective cellular chemical probe for bromodomain-containing protein 9 (BRD9) inhibition, offers potential for targeted cancer and immune response treatments. This suggests the role of similar compounds in developing cancer therapeutics (Theodoulou et al., 2016).

Radiation-Induced DNA Damage : Halogenated pyrimidine analogs, like bromodeoxyuridine, can increase the production of DNA strand breaks in a clinically achievable dose range. This indicates potential applications in monitoring radiation-induced DNA damage in clinical tumor specimens (Kinsella et al., 1987).

Metabolic Abnormalities in Diabetes : A new quick-release formulation of bromocriptine, when administered early in the morning, may improve insulin resistance and metabolic abnormalities in type 2 diabetes mellitus patients. This highlights its potential in resetting circadian rhythms and lowering glycated hemoglobin (Holt, Barnett, & Bailey, 2010).

Stem Cell Research and Oncology : Exposure to BrdU can cause neural stem cells to undergo glial differentiation, suggesting caution in its use in stem cell research and potential applications in differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).

Bromide Elimination : Bromocyclopentane, bromocyclhexane, and bromocycloheptane rapidly excrete bromide in rabbits, with glucosiduronic acid playing a key role in bromide elimination. This demonstrates the metabolic pathway of such compounds in biological systems (James, Jeffery, Waring, & White, 1970).

Organic Synthesis : Methyl 1-bromocyclopentane- and 1-bromocyclobutanecarboxylates react with substituted chalcones to form spiro-3,4-dihydropyran-2-one derivatives, which are useful for the synthesis of various organic compounds (Kirillov & Gavrilov, 2008).

Safety and Hazards

Bromocyclopentane-d9 is classified as a flammable liquid and vapor (H226) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Bromocyclopentane-d9, also known as Cyclopentyl bromide-d9, is a deuterated compound . Deuterated compounds are increasingly used in pharmaceutical research due to their enhanced stability and lower toxicity . .

Mode of Action

As a deuterated compound, it is expected to interact with its targets in a similar manner to its non-deuterated counterpart, Bromocyclopentane . The presence of deuterium atoms can potentially alter the compound’s interactions with its targets, leading to changes in its biological activity .

Biochemical Pathways

Bromocyclopentane is a building block used in the synthesis of various compounds . For instance, it is used in the synthesis of filaminast . .

Pharmacokinetics

As a deuterated compound, it is expected to have enhanced metabolic stability compared to its non-deuterated counterpart .

Result of Action

As a deuterated compound, it is expected to have similar effects to its non-deuterated counterpart, but with potentially altered kinetics due to the presence of deuterium atoms .

Biochemical Analysis

Biochemical Properties

It is known that Bromocyclopentane-d9 is an isotope labelled analog of Bromocyclopentane . Bromocyclopentane is used as a starting material in the synthesis of various compounds

Molecular Mechanism

It is known that this compound is a derivative of cyclopentane, an alkyl halide Alkyl halides are known to be reactive and can undergo various types of reactions

Properties

IUPAC Name |

1-bromo-1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2/i1D2,2D2,3D2,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFVKHPEHKBQF-UHUJFCCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584020 | |

| Record name | 1-Bromo(~2~H_9_)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35468-44-1 | |

| Record name | 1-Bromo(~2~H_9_)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35468-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

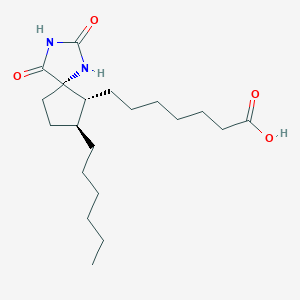

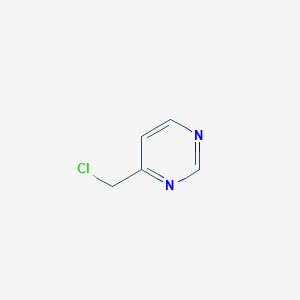

![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)